

Part 1: Chemical Identity & Physicochemical Properties[5][6][7]

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Compound of Interest

Compound Name: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

CAS No.: 72000-18-1

Cat. No.: B362832

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Core Identity: CAS 72000-18-1 represents the ethyl ester of (2-oxo-2H-chromen-7-yloxy)acetic acid.[1][3][5][6] It is structurally derived from umbelliferone (7-hydroxycoumarin) via O-alkylation. Its value lies in the coumarin fluorophore, which exhibits strong blue fluorescence, making it an ideal candidate for designing molecular probes and sensors.

Table 1: Physicochemical Data Profile

Property	Specification
Chemical Name	Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate
Synonyms	(2-Oxo-2H-chromen-7-yloxy)-acetic acid ethyl ester; Ethyl 7-coumarinyloxyacetate
CAS Number	72000-18-1
Molecular Formula	C ₁₃ H ₁₂ O ₅
Molecular Weight	248.23 g/mol
Appearance	White to off-white crystalline solid
Melting Point	74–76 °C
Solubility	Soluble in Chloroform, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Fluorescence	Strong emission in the blue region (~450 nm) upon UV excitation
SMILES	<chem>CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2</chem>

Part 2: Synthesis & Manufacturing Methodology

Expertise & Experience: The synthesis of CAS 72000-18-1 is a classic Williamson Ether Synthesis. The choice of solvent and base is critical here. While stronger bases (NaH) can be used, the use of Potassium Carbonate (K₂CO₃) in Acetone or DMF is preferred for scalability and safety. The addition of a phase transfer catalyst (TBAB) significantly accelerates the reaction by facilitating the interaction between the solid base and the organic reactants.

Field-Proven Protocol: O-Alkylation of Umbelliferone Note: This protocol is adapted from validated laboratory workflows ensuring high yield (>95%) and purity.

Reagents:

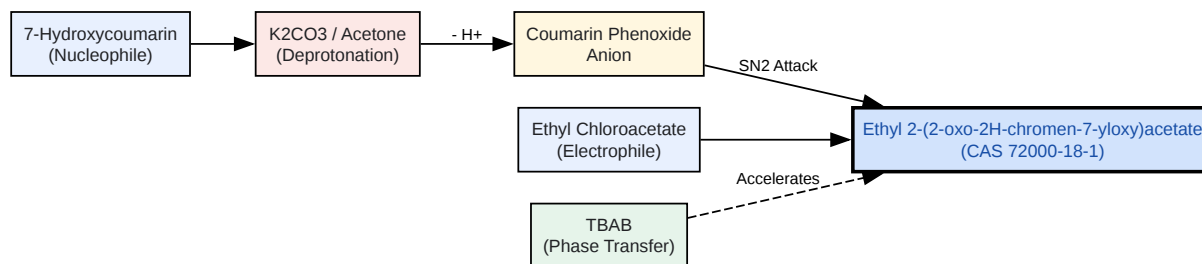
- 7-Hydroxycoumarin (Umbelliferone) [1.0 eq][7]
- Ethyl Chloroacetate (or Ethyl Bromoacetate) [1.5 eq]

- Potassium Carbonate (K_2CO_3), anhydrous [2.0 eq]
- Tetrabutylammonium Bromide (TBAB) [Catalytic amount, ~5 mol%]
- Solvent: Dry Acetone (or DMF for higher rates)

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Hydroxycoumarin in dry acetone. Add anhydrous K_2CO_3 . Stir vigorously at room temperature for 15–30 minutes to generate the phenoxide anion. Why: Pre-stirring ensures deprotonation of the 7-OH group, the nucleophilic center.
- Alkylation: Add Ethyl Chloroacetate dropwise to the suspension, followed by the catalytic TBAB.
- Reaction: Stir the mixture at reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane) until the starting coumarin disappears.
- Workup: Cool the mixture to room temperature. Filter off the inorganic solids (KCl/K_2CO_3). Evaporate the solvent under reduced pressure.
- Purification: Dissolve the residue in Chloroform or Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na_2SO_4 and concentrate.[8]
- Crystallization: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: 15% Ethyl Acetate/Petroleum Ether) to yield white crystals.

Visualization: Synthesis Pathway



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Caption: Williamson ether synthesis pathway utilizing phase-transfer catalysis for high-yield production.

Part 3: Biological & Pharmaceutical Applications[4][5][6][8][14][15]

1. Fluorescent Labeling & Probe Design The coumarin core is a privileged scaffold in fluorescence spectroscopy.

- Mechanism: The electron-donating oxygen at position 7 conjugated with the electron-withdrawing lactone carbonyl creates a "push-pull" electronic system, resulting in strong fluorescence (typically excitation ~330-360 nm, emission ~450 nm).
- Application: This ester is a precursor to (2-oxo-2H-chromen-7-yloxy)acetic acid. Once hydrolyzed (chemically or enzymatically), the free acid can be conjugated to amines (proteins, peptides) via EDC/NHS coupling to create fluorescently labeled biomarkers.

2. Esterase Activity Substrate

- Pro-fluorophore Concept: While the ester itself is fluorescent, its hydrolysis alters its polarity and solubility. It can serve as a substrate for esterase enzymes. The rate of hydrolysis can be monitored fluorometrically to assess enzyme kinetics in vitro.

3. Pharmaceutical Intermediate

- Drug Scaffold: The (coumarin-7-yl)oxyacetic acid moiety is found in various investigational drugs targeting:
 - Anticoagulant activity: Derivatives related to warfarin.
 - Anticancer agents: Coumarins inhibit specific carbonic anhydrase isoforms (e.g., IX and XII) associated with tumor hypoxia.
 - Anti-inflammatory agents: Inhibitors of LOX and COX pathways.

Part 4: Handling, Stability & Safety

Trustworthiness: Every protocol involving coumarins requires strict adherence to safety due to their biological activity and potential photosensitivity.

- Storage: Store at 2–8°C (refrigerated). Keep container tightly closed in a dry, well-ventilated place. Protect from light to prevent photodegradation of the fluorophore.
- Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases (which may hydrolyze the ester or open the lactone ring).
- Safety Profile:
 - GHS Classification: Warning.
 - Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
 - PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.

Part 5: Sourcing & Supply Chain Analysis

Market Availability: CAS 72000-18-1 is available from specialized fine chemical suppliers focusing on heterocyclic building blocks and fluorescent reagents. It is typically sold in research quantities (100 mg to 5 g).

Table 2: Key Suppliers & Purity Grades

Supplier	Catalog Code	Purity Grade	Region	Notes
Biosynth	XCA00018	≥ 98% (HPLC)	Global/EU	High-grade reference standard material.
BLD Pharm	BD83400	95% - 98%	Global/CN	Good for synthetic intermediate use.
ChemicalBook	Various	Industrial/Lab	China	Aggregator for bulk synthesis requests.
Thermo Fisher	(Via partners)	Reagent Grade	Global	Often listed under chemical name.

Procurement Tip: When ordering, specify "**Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate**" rather than just the CAS to avoid database errors. Ensure the Certificate of Analysis (CoA) confirms the absence of the starting material (7-hydroxycoumarin), which is a common impurity.

References

- National Institutes of Health (NIH) - PMC. Crystal structure of **ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate**. (Validation of synthesis and structure). Available at: [\[Link\]](#)
- MDPI. Synthesis of 2-oxo-2H-chromen-7-yl derivatives. (General coumarin acylation/alkylation protocols). Available at: [\[Link\]](#)[\[9\]](#)[\[8\]](#)[\[10\]](#)

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Sources

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- [2. biosynth.com \[biosynth.com\]](#)
- [3. 72000-18-1|\(2-Oxo-2h-chromen-7-yloxy\)-acetic acid ethyl ester|BLD Pharm \[bldpharm.com\]](#)
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